molecular formula C18H19N3O3 B6988032 Methyl 2-cyano-3-[[4-(1,3-oxazol-2-yl)piperidin-1-yl]methyl]benzoate

Methyl 2-cyano-3-[[4-(1,3-oxazol-2-yl)piperidin-1-yl]methyl]benzoate

Cat. No.: B6988032
M. Wt: 325.4 g/mol
InChI Key: GRXREOZCESDYRV-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-[[4-(1,3-oxazol-2-yl)piperidin-1-yl]methyl]benzoate is a complex organic compound characterized by its cyano group, oxazolyl ring, and piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-3-[[4-(1,3-oxazol-2-yl)piperidin-1-yl]methyl]benzoate typically involves multiple steps, starting with the formation of the piperidinyl ring and subsequent introduction of the oxazolyl and cyano groups. Key reaction conditions include the use of strong bases and nucleophiles to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano group and oxazolyl ring make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's unique structure may interact with biological targets, leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which Methyl 2-cyano-3-[[4-(1,3-oxazol-2-yl)piperidin-1-yl]methyl]benzoate exerts its effects depends on its molecular targets and pathways. The cyano group and oxazolyl ring may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require further research to elucidate.

Comparison with Similar Compounds

  • Methyl 4-cyanobenzoate: Similar cyano group but lacks the oxazolyl and piperidinyl moieties.

  • Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methylamino)benzoate: Contains a biphenyl group instead of the oxazolyl ring.

Uniqueness: Methyl 2-cyano-3-[[4-(1,3-oxazol-2-yl)piperidin-1-yl]methyl]benzoate is unique due to its combination of cyano, oxazolyl, and piperidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and experimentation are essential to fully explore its potential in various fields.

Properties

IUPAC Name

methyl 2-cyano-3-[[4-(1,3-oxazol-2-yl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-18(22)15-4-2-3-14(16(15)11-19)12-21-8-5-13(6-9-21)17-20-7-10-24-17/h2-4,7,10,13H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXREOZCESDYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1C#N)CN2CCC(CC2)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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